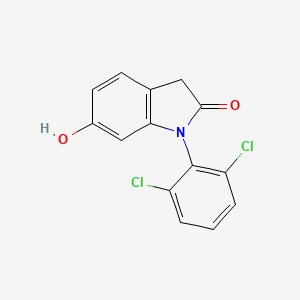

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one

CAS No.:

Cat. No.: VC17890412

Molecular Formula: C14H9Cl2NO2

Molecular Weight: 294.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9Cl2NO2 |

|---|---|

| Molecular Weight | 294.1 g/mol |

| IUPAC Name | 1-(2,6-dichlorophenyl)-6-hydroxy-3H-indol-2-one |

| Standard InChI | InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-7-9(18)5-4-8(12)6-13(17)19/h1-5,7,18H,6H2 |

| Standard InChI Key | QMVLCZBRUZGSPU-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=C(C=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₄H₉Cl₂NO₂, with a molecular weight of 294.14 g/mol . Its IUPAC name is 1-(2,6-dichlorophenyl)-6-hydroxy-1,3-dihydro-2H-indol-2-one, reflecting the dichlorophenyl moiety at position 1 and the hydroxyl group at position 6 of the indolinone scaffold. The planar structure enables π-π stacking interactions, while the chlorine atoms and hydroxyl group contribute to its polarity and hydrogen-bonding capacity .

Synonyms and Registry Numbers

Synthesis and Optimization

Improved Methodologies

A patent-pending approach (CN105037241B) revolutionized synthesis by employing thionyl chloride (SOCl₂) as a coupling agent :

-

Reaction Setup: Diclofenac is dissolved in an organic solvent (e.g., tetrahydrofuran) and treated with SOCl₂ at room temperature.

-

Mechanism: SOCl₂ facilitates the cyclization of diclofenac’s carboxylic acid group into the indolinone core via nucleophilic acyl substitution.

-

Yield: 90–95%, a significant improvement over EDC-based methods .

Advantages:

-

Eliminates expensive carbodiimide reagents.

Physicochemical Properties

Key Physical Parameters

| Property | Value | Source |

|---|---|---|

| Density | 1.511 g/cm³ | |

| Boiling Point | 517.7°C at 760 mmHg | |

| Flash Point | 266.9°C | |

| LogP (Partition Coefficient) | 3.98 | |

| Polar Surface Area | 40.54 Ų |

The high LogP value indicates lipophilicity, suggesting favorable membrane permeability. The polar surface area aligns with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Structural modifications could yield derivatives with improved COX-2 selectivity .

-

Anticancer Agents: Dimerization or functionalization at C3/C5 positions may enhance cytotoxicity .

Material Science

Its aromaticity and halogen content make it a candidate for:

-

Organic Semiconductors: Charge-transfer complexes with electron-deficient moieties.

-

Ligands in Catalysis: Coordination with transition metals for cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume